molecular formula C26H24N6O2 B145120 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid CAS No. 136284-47-4

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

Cat. No.: B145120
CAS No.: 136284-47-4
M. Wt: 452.5 g/mol
InChI Key: FLOKGHWIQFCIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CV-11194 is a small molecule drug developed by Takeda Pharmaceutical Co., Ltd. It is a nonpeptide angiotensin II receptor antagonist, specifically targeting the angiotensin II receptor type 1. This compound is primarily investigated for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CV-11194 involves the preparation of 2-butyl-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid. The key intermediate, 3-amino-2-[[biphenyl-4-yl)methyl]amino]benzoate, is prepared through a series of reactions including selective tritylation of the tetrazole rings, treatment with alkyl halides, and deprotection with hydrochloric acid . The final product is obtained through esterification and purification steps.

Industrial Production Methods

Industrial production of CV-11194 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

CV-11194 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of CV-11194 with modified functional groups, which can exhibit different pharmacological properties.

Scientific Research Applications

    Chemistry: Used as a model compound for studying angiotensin II receptor antagonists and their structure-activity relationships.

    Biology: Investigated for its effects on cellular signaling pathways involving angiotensin II receptors.

    Medicine: Explored as a therapeutic agent for treating hypertension and other cardiovascular diseases.

    Industry: Potential applications in the development of new pharmaceuticals targeting the renin-angiotensin-aldosterone system.

Mechanism of Action

CV-11194 exerts its effects by selectively antagonizing the angiotensin II receptor type 1. This receptor is involved in the regulation of blood pressure and fluid balance. By blocking the receptor, CV-11194 inhibits the effects of angiotensin II, leading to vasodilation and reduced blood pressure . The molecular targets include the angiotensin II receptor type 1, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CV-11194 is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its high selectivity for the angiotensin II receptor type 1 and its potential for improved oral bioavailability make it a promising candidate for further development .

Properties

CAS No.

136284-47-4

Molecular Formula

C26H24N6O2

Molecular Weight

452.5 g/mol

IUPAC Name

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

InChI

InChI=1S/C26H24N6O2/c1-2-3-11-23-27-22-10-6-9-21(26(33)34)24(22)32(23)16-17-12-14-18(15-13-17)19-7-4-5-8-20(19)25-28-30-31-29-25/h4-10,12-15H,2-3,11,16H2,1H3,(H,33,34)(H,28,29,30,31)

InChI Key

FLOKGHWIQFCIJW-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O

Canonical SMILES

CCCCC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O

136284-47-4

Synonyms

2-butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid
CV 11194
CV-11194

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.